molecular formula C₅H₆Br₃N B121386 Pyridinium hydrogen tribromide CAS No. 39416-48-3

Pyridinium hydrogen tribromide

Cat. No. B121386
CAS RN: 39416-48-3
M. Wt: 319.82 g/mol
InChI Key: VDCLSGXZVUDARN-UHFFFAOYSA-N
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Description

Pyridinium hydrogen tribromide, also referred to as pyridinium tribromide, is a chemical compound that has been utilized in various organic synthesis reactions. It is known for its role as a bromine source and catalyst in different chemical transformations. The compound is associated with pyridinium, which is a cationic form of pyridine, and tribromide, indicating the presence of three bromine atoms.

Synthesis Analysis

The synthesis of pyridinium tribromide-related compounds involves the reaction of pyridine with halogen sources under specific conditions. For instance, pyridinium hydrobromide perbromide (Py x HBr3) is synthesized and used as a catalyst for aziridination of olefins with Chloramine-T as a nitrogen source . Another example is the preparation of pyridinium dichlorobromate from pyridine and chlorine in the presence of aqueous hydrogen bromide . These methods highlight the versatility of pyridinium salts in organic synthesis.

Molecular Structure Analysis

The molecular structure of pyridinium salts is characterized by the presence of a pyridinium cation, which is a nitrogen-containing aromatic ring, and various anions such as tribromide. The structural stability of these compounds can be attributed to hydrogen bonding and other non-covalent interactions. For example, N-(1-ethoxyvinyl)pyridinium triflates exhibit an array of C–H···O hydrogen bonds involving oxygen atoms from the –SO3 groups of the triflate anion and hydrogen atoms from the aromatic ring and vinyl group of the pyridinium cation .

Chemical Reactions Analysis

Pyridinium tribromide and its derivatives are involved in a variety of chemical reactions. They act as catalysts, brominating agents, and reagents in different organic transformations. For instance, pyridinium tribromide is used for the regioselective bromination of imidazo[1,2-a]pyridines , while pyridinium dichlorobromate is a brominating agent for aromatic compounds . These compounds are also involved in the synthesis of complex organic structures such as pyrroles and triazolopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium tribromide derivatives are influenced by their molecular structure. These compounds are generally stable and can be isolated as crystalline solids. Their reactivity towards various substrates is a key feature, as seen in the bromination of aromatic compounds and the aziridination of olefins . The stability and reactivity make them suitable for use in a range of chemical reactions, including those that require mild conditions or avoid the use of metal catalysts .

Scientific Research Applications

  • Pyridinium Ionic Liquids :

    • Pyridinium salts have been highlighted for their importance as pyridinium ionic liquids .
    • They have been used in a wide range of research topics due to their synthetic routes and reactivity .
  • Pyridinium Ylides :

    • Pyridinium salts, including Pyridinium hydrogen tribromide, are also important as pyridinium ylides .
    • They have shown intriguing roles in various research topics .
  • Anti-microbial Applications :

    • Pyridinium salts have been noted for their anti-microbial properties .
    • For instance, pyridinium bromide salts exhibited excellent antibacterial activity against three Gram-negative bacteria .
  • Anti-cancer Applications :

    • Pyridinium salts are also important for their anti-cancer properties .
    • Pyridine-containing compounds have increasing importance for medicinal application as anti-cancer .
  • Materials Science :

    • Pyridinium salts have applications in materials science .
    • For instance, Pyridinium tribromide is used as a brominating agent of ketones, phenols, and ethers .
  • Gene Delivery :

    • Pyridinium salts have been highlighted for their importance in biological issues related to gene delivery .
  • Anti-malarial Applications :

    • Pyridinium salts have been noted for their anti-malarial properties .
  • Anti-cholinesterase Inhibitors :

    • Pyridinium salts are also important as anti-cholinesterase inhibitors .
  • Brominating Agent :

    • Pyridinium tribromide, which includes Pyridinium hydrogen tribromide, is used as a brominating agent of ketones, phenols, and ethers .
    • As a stable solid, it can be more easily handled and weighed precisely, especially important properties for use in small scale reactions .
  • Halogenation Reactions :
  • Pyridinium perbromide, also known as Pyridinium hydrogen tribromide, is used as a source of electrophilic bromine in halogenation reactions .
  • It is a strong oxidizing agent whose reactivity is similar to that of bromine .
  • Synthetic Routes and Reactivity :
  • Pyridinium salts, including Pyridinium hydrogen tribromide, have been highlighted for their synthetic routes and reactivity .
  • They are quite familiar structures in many natural products and bioactive pharmaceuticals .

Safety And Hazards

Pyridinium tribromide causes severe skin burns and eye damage (H314). It may cause respiratory irritation (H335). It is advised not to breathe dust or fumes (P260). It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyridinium salts, including Pyridinium hydrogen tribromide, have played an intriguing role in a wide range of research topics . They have been highlighted in terms of their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

properties

IUPAC Name

molecular bromine;pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.Br2.BrH/c1-2-4-6-5-3-1;1-2;/h1-5H;;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCLSGXZVUDARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.Br.BrBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium hydrogen tribromide

CAS RN

39416-48-3
Record name Pyridinium bromide perbromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039416483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDINIUM BROMIDE PERBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0AF353S0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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